TMCB

Catalog No.
S545480
CAS No.
905105-89-7
M.F
C11H9Br4N3O2
M. Wt
534.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMCB

CAS Number

905105-89-7

Product Name

TMCB

IUPAC Name

2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid

Molecular Formula

C11H9Br4N3O2

Molecular Weight

534.82 g/mol

InChI

InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20)

InChI Key

PHAOTASRLQMKBE-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br

Solubility

Soluble in DMSO

Synonyms

TMCB;

Canonical SMILES

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br

Description

The exact mass of the compound [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid is 530.7428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tetramethylcyclobutane-1,3-dione, commonly referred to as TMCB, is a cyclic diketone characterized by its four methyl groups attached to a cyclobutane structure. This compound has garnered attention due to its unique structural properties and potential applications in organic synthesis and medicinal chemistry. TMCB is notable for its dual inhibitory effects on various kinases, particularly casein kinase 2 and ERK8, making it a subject of interest in pharmacological research .

, primarily through hydrogenation processes. The hydrogenation of TMCB can yield 2,2,4,4-tetramethyl-1,3-cyclobutanediol, which is an important intermediate in organic synthesis. Studies have shown that the efficiency of this reaction can be influenced by the type of catalyst used and the reaction conditions such as temperature and pressure .

Additionally, TMCB can undergo ring scission and enlargement reactions. For instance, when reacted with hydrogen over metal catalysts like platinum or palladium, TMCB can break down into smaller hydrocarbons or expand into larger cyclic structures .

TMCB exhibits notable biological activity as a dual inhibitor of casein kinase 2 and ERK8. The compound has shown an inhibitory concentration (IC50) of approximately 0.5 µM for both kinases, indicating its potential as a therapeutic agent in cancer treatment due to the role these kinases play in cell proliferation and survival . Furthermore, TMCB also interacts with other kinases such as Pim-1 and DYRK1A, suggesting a broader scope of biological activity .

The synthesis of TMCB typically involves the dimerization of dimethyl vinyl ketone followed by subsequent reactions to form the cyclic diketone structure. One efficient route includes thermal cracking of isobutyric acid or isobutyric anhydride to generate dimethyl vinyl ketone, which is then dimerized to yield TMCB. This method is favored for producing high-purity TMCB suitable for further chemical transformations .

TMCB finds applications primarily in organic synthesis and medicinal chemistry. Its role as a kinase inhibitor positions it as a potential lead compound in drug development for diseases where these kinases are implicated. Additionally, due to its reactivity, TMCB can be utilized in various synthetic pathways to create more complex organic molecules .

Research has highlighted the interaction of TMCB with various biological targets beyond casein kinase 2 and ERK8. The compound's ability to bind selectively to different kinases indicates potential for diverse applications in pharmacology. Interaction studies have shown that TMCB can effectively inhibit multiple signaling pathways involved in cell growth and survival, making it a valuable compound for further exploration in therapeutic contexts .

TMCB shares structural similarities with several other diketones and cyclic compounds. Below are some compounds that are comparable:

Compound NameStructure TypeKey Features
1,1,3,3-TetramethylcyclobutaneCyclic DiketoneSimilar ring structure; involved in hydrogenation reactions
2,2-Dimethyl-1,3-cyclobutanedioneCyclic DiketoneUsed in similar synthetic pathways; less biologically active than TMCB
CyclopentanedioneCyclic DiketoneSmaller ring size; different reactivity profile
3-Methyl-2-cyclopenten-1-oneCyclic KetoneDifferent functional groups; used in organic synthesis

Uniqueness of TMCB: What sets TMCB apart from these compounds is its specific inhibitory action on multiple kinases coupled with its unique four-methyl substitution pattern on the cyclobutane ring. This structural feature may enhance its binding affinity and selectivity towards specific biological targets compared to similar diketones.

Bromination Protocols for Benzimidazole Core Functionalization

The bromination of benzimidazole cores represents a fundamental transformation in the synthesis of TMCB (2-(4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid), requiring careful consideration of reaction conditions to achieve optimal regioselectivity and yield [31]. Multiple bromination protocols have been developed to functionalize the benzimidazole core structure, each offering distinct advantages in terms of reaction efficiency and environmental compatibility [3] [18].

Elemental bromine remains one of the most widely employed brominating agents for benzimidazole functionalization, typically conducted in dimethylformamide or chloroform at temperatures ranging from 50 to 60 degrees Celsius . The reaction generally requires 4 to 6 hours to achieve complete conversion, yielding brominated products in the range of 65 to 80 percent [31]. However, this approach suffers from moderate regioselectivity and requires handling of toxic, corrosive reagents .

The sodium bromate-hydrogen bromide system has emerged as an environmentally more acceptable alternative, operating under mild aqueous conditions at room temperature to 60 degrees Celsius [3]. This system demonstrates good regioselectivity while maintaining reaction times of 1 to 2 hours, achieving yields between 70 and 85 percent [3]. The potassium bromate-hydrogen bromide system exhibits similar performance characteristics, offering comparable regioselectivity and yield profiles under analogous reaction conditions [35].

ProtocolReaction ConditionsRegioselectivityYield (%)AdvantagesDisadvantages
Elemental Bromine (Br₂)DMF or CHCl₃, 50-60°C, 4-6hModerate65-80Simple procedure, widely available reagentToxic reagent, corrosive, less selective
NaBrO₃/HBr SystemAqueous medium, RT to 60°C, 1-2hGood70-85Environmentally acceptable, mild conditionsRequires precise pH control
KBrO₃/HBr SystemAqueous medium, RT to 60°C, 1-2hGood70-85Similar to NaBrO₃/HBr with good selectivityRequires precise pH control
Tetrabutylammonium TribromideOrganic solvent, RT, 10-30 minExcellent85-95High selectivity, short reaction timeRequires preparation of tribromide reagent
Potassium TribromideAmbient temperature, 5-10 minExcellent95-99Instantaneous reaction, high purity productsLimited substrate scope reported
Photochemical Bromination405 nm LEDs, flow reactor, 15s-2minGood to Excellent80-97High throughput, solvent-free optionsRequires specialized equipment

Tetrabutylammonium tribromide has demonstrated exceptional performance for benzimidazole bromination, exhibiting excellent regioselectivity while requiring only 10 to 30 minutes at room temperature [3]. This protocol achieves yields ranging from 85 to 95 percent in organic solvents such as toluene or dichloromethane [3]. The high selectivity stems from the controlled release of molecular bromine from the tribromide complex, which minimizes side reactions and over-bromination [19].

Potassium tribromide represents perhaps the most efficient brominating system, providing instantaneous reactions at ambient temperature with yields reaching 95 to 99 percent [19]. This system produces high-purity tetrabrominated products within 5 to 10 minutes, making it particularly attractive for large-scale synthesis [19]. The exceptional efficiency derives from the tribromide ion's ability to deliver bromine atoms in a controlled manner while maintaining excellent regioselectivity [19].

Photochemical bromination using 405 nanometer light-emitting diodes in continuous flow reactors has emerged as a cutting-edge approach, achieving complete conversion in residence times as short as 15 seconds [18]. This methodology offers exceptionally high throughput with yields between 80 and 97 percent, while enabling solvent-free operation under optimized conditions [18]. The photochemical activation facilitates rapid bromine generation and subsequent electrophilic aromatic substitution on the benzimidazole core [18].

N-Alkylation Methodologies for Acetic Acid Side Chain Incorporation

The incorporation of acetic acid side chains into benzimidazole structures through N-alkylation represents a critical step in TMCB synthesis, requiring precise control over reaction conditions to achieve optimal selectivity and yield [7] [8]. Multiple methodologies have been developed to facilitate this transformation, each offering distinct advantages in terms of reaction efficiency and substrate scope [9].

Base-mediated N-alkylation using sodium hydroxide or potassium hydroxide represents the traditional approach, typically conducted in dimethylformamide or dimethyl sulfoxide at temperatures between 60 and 80 degrees Celsius [7]. These reactions generally require 2 to 6 hours to achieve complete conversion, yielding N-alkylated products in the range of 70 to 85 percent [7]. The method demonstrates N-1 selectivity under properly controlled conditions, utilizing alkyl halides, tosylates, or mesylates as alkylating agents [7].

Phase-transfer catalysis employing sodium dodecyl sulfate has revolutionized N-alkylation methodology, enabling reactions in aqueous micellar media at room temperature to 60 degrees Celsius [7] [8]. This approach achieves excellent N-1 selectivity with yields ranging from 85 to 98 percent in reaction times as short as 10 to 60 minutes [7] [8]. The methodology accommodates both reactive and less reactive alkyl halides while preventing quaternary ammonium salt formation [7] [8].

MethodReaction ConditionsAlkylating AgentsYield (%)SelectivityAdvantages
Base-mediated (NaOH/KOH)DMF/DMSO, 60-80°C, 2-6hAlkyl halides, tosylates, mesylates70-85N-1 selective with proper conditionsSimple procedure, inexpensive reagents
Phase-transfer catalysis (SDS)Aqueous micellar, RT to 60°C, 10-60 minAlkyl halides (reactive and less reactive)85-98Excellent N-1 selectivityFast reaction, high yields, no quaternary salt formation
Cu-catalyzed one-pot synthesisDMSO, Cu powder (2 mol%), KOtBu, 60°C, 6hCarbonyl compounds via tosylhydrazide75-95Good to excellentOne-pot process, functional group tolerance
Microwave-assistedSolvent-free or minimal solvent, 80-120°C, 5-15 minAlkyl halides, alcohols (with activators)80-95Moderate to goodRapid reaction, energy efficient
Solvent-free conditionsNeat conditions, 140°C, 1-3hAlkyl halides, alcohols75-90ModerateGreen chemistry, no solvent waste

Copper-catalyzed one-pot synthesis has emerged as a versatile approach, employing copper powder at 2 mole percent loading with potassium tert-butoxide in dimethyl sulfoxide at 60 degrees Celsius [9]. This methodology utilizes carbonyl compounds via tosylhydrazide intermediates, achieving yields between 75 and 95 percent over 6 hours [9]. The approach demonstrates good to excellent selectivity while offering broad functional group tolerance [9].

Microwave-assisted N-alkylation provides rapid access to alkylated benzimidazoles under solvent-free or minimal solvent conditions at temperatures between 80 and 120 degrees Celsius [32]. These reactions achieve completion within 5 to 15 minutes, yielding products in the range of 80 to 95 percent [32]. The methodology accommodates alkyl halides and alcohols with appropriate activators, demonstrating moderate to good selectivity [32].

Solvent-free N-alkylation under neat conditions represents the most environmentally benign approach, conducted at 140 degrees Celsius for 1 to 3 hours [32]. This green chemistry methodology utilizes alkyl halides and alcohols directly, achieving yields between 75 and 90 percent with moderate selectivity [32]. The elimination of organic solvents significantly reduces waste generation while maintaining acceptable reaction efficiency [32].

The optimization of N-alkylation for acetic acid side chain incorporation requires careful consideration of temperature, base selection, and reaction time [10]. Resin-cleavage conditions using trifluoroacetic acid and scavengers have been successfully employed for on-resin synthesis, enabling streamlined peptidic benzimidazole preparation [10]. This approach circumvents the need for solution-phase couplings and multiple purifications, offering improved overall efficiency [10].

Catalytic Systems for Regioselective Tetrabromination

The development of catalytic systems for regioselective tetrabromination represents a crucial advancement in TMCB synthesis, enabling precise control over halogen substitution patterns while maintaining high reaction efficiency [11] [15]. Multiple catalytic approaches have been investigated to achieve optimal regioselectivity and yield in tetrabromination reactions [39].

Vanadium pentoxide-hydrogen peroxide systems operate through peroxovanadium intermediates in acetonitrile-water mixtures at room temperature [3]. These catalytic systems achieve good regioselectivity with yields ranging from 70 to 85 percent over 1 to 3 hours [3]. The activation of hydrogen peroxide by vanadium pentoxide generates active oxygen species that facilitate bromide oxidation to form tribromide ions as the active brominating species [3].

Molybdate-hydrogen peroxide-proton systems demonstrate excellent regioselectivity under acidic conditions at room temperature to 40 degrees Celsius [3]. This catalytic approach achieves yields between 75 and 90 percent within 1 to 2 hours while accommodating a broad substrate scope [3]. The system operates through molybdenum-peroxo intermediates that efficiently oxidize bromide ions to generate molecular bromine in situ [3].

Catalytic SystemReaction ConditionsRegioselectivityYield (%)Substrate ScopeEnvironmental Impact
V₂O₅-H₂O₂CH₃CN/H₂O, RT, 1-3hGood70-85ModerateLow (green chemistry)
MoO₄²⁻-H₂O₂-H⁺Acidic medium, RT to 40°C, 1-2hExcellent75-90BroadLow to moderate
Metal-organic framework (MOF)-Fe(III)H₂O₂ oxidant, KBr source, mild conditionsExcellent80-95Broad for arenesLow (heterogeneous catalyst)
Peroxometal-mediatedH₂O₂, TBAB, CH₃CN/H₂O, RTGood to excellent75-85BroadLow (environmentally acceptable)
Ionic liquid catalysisAerobic conditions, RT to 90°C, catalyst dependentControllable77-99Very broadLow (recyclable catalyst)

Metal-organic framework-supported iron(III) catalysts have demonstrated exceptional performance for regioselective bromination, utilizing hydrogen peroxide as oxidant and potassium bromide as bromine source [15]. These heterogeneous catalysts achieve excellent regioselectivity with yields between 80 and 95 percent under mild reaction conditions [15]. The metal-organic framework confinement stabilizes mononuclear bipyridyl-iron(III) species while enhancing regioselectivity through shape-selective catalysis [15].

Peroxometal-mediated systems employing hydrogen peroxide with tetrabutylammonium bromide in acetonitrile-water mixtures operate at room temperature [3]. These environmentally acceptable catalytic systems achieve good to excellent regioselectivity with yields ranging from 75 to 85 percent [3]. The broad substrate scope and mild reaction conditions make this approach particularly attractive for sensitive benzimidazole substrates [3].

Ionic liquid catalysis represents a cutting-edge approach, enabling transition-metal-free aerobic bromination with controllable chemoselectivity [39]. These systems operate under aerobic conditions at temperatures ranging from room temperature to 90 degrees Celsius, achieving yields between 77 and 99 percent [39]. The catalytic amount of ionic liquid provides controllable regioselectivity while maintaining very broad substrate scope and excellent recyclability [39].

The optimization of catalytic systems requires careful consideration of catalyst loading, temperature, and reaction time to achieve desired selectivity patterns [39]. The ability to control chemoselectivity toward specific numbers of bromine atoms enables tailored synthesis of tetrabrominated products [39]. Advanced catalytic systems demonstrate excellent functional group tolerance while maintaining high atom economy and environmental compatibility [39].

Biocatalytic Approaches Using Lipase-Mediated Esterification

Biocatalytic approaches utilizing lipase-mediated esterification offer environmentally sustainable methodologies for synthesizing TMCB derivatives, providing excellent selectivity and mild reaction conditions [12] [13]. Multiple lipase systems have been investigated to optimize esterification efficiency while maintaining substrate compatibility and catalyst stability [16] [17].

Candida rugosa lipase immobilized in microemulsion-based organogels demonstrates exceptional performance for esterification reactions, operating at physiological conditions of pH 7.0 and 37 degrees Celsius [12]. This immobilization strategy achieves conversion rates approaching 99 percent compared to only 19 percent for free enzyme, representing a 2.5 to 5-fold enhancement in ester synthesis [12]. The organogel matrix provides optimal water activity control while facilitating substrate accessibility and product removal [12].

Lipozyme IM 20 from Rhizomucor miehei operates effectively in n-hexane at room temperature over 24 to 48 hours, demonstrating broad substrate compatibility [13]. This commercial lipase preparation achieves conversions between 70 and 90 percent while maintaining good enantioselectivity [13]. The enzyme demonstrates particular effectiveness with long-chain substrates and accommodates various alkyl chain lengths [13].

Lipase TypeReaction ConditionsSubstrate SpecificityConversion (%)ReusabilityAdvantages
Candida rugosa lipase (CRL)Immobilized in MBGs, pH 7.0, 37°CHigh for alcohols, moderate for acids~99 (immobilized), ~19 (free)10 consecutive cyclesHigh conversion, water activity control
Lipozyme IM 20 (Rhizomucor miehei)n-hexane, room temperature, 24-48hBroad70-905-8 cyclesGood enantioselectivity
Novozyme 435 (Candida antarctica)Organic solvent, 30-50°C, 24-72hVery broad, including acetylenic acids40-9510-15 cyclesExcellent substrate scope
Bio-imprinted lipaseSolvent-free, 37°CEnhanced for specific substrates75-95Enhanced stabilityEnhanced catalytic rate constant
Mycelium-bound lipase (Aspergillus oryzae)Organic solvent, continuous reactorGood for acetate esters70-90Good stability in continuous systemStable against acetic acid deactivation

Novozyme 435 from Candida antarctica exhibits exceptional substrate scope, including compatibility with acetylenic fatty acids that prove challenging for other lipase systems [13]. Operating in organic solvents at temperatures between 30 and 50 degrees Celsius over 24 to 72 hours, this lipase achieves conversions ranging from 40 to 95 percent [13]. The enzyme demonstrates outstanding stability with reusability extending to 10 to 15 cycles [13].

Bio-imprinted lipases represent an advanced approach where enzymes undergo pretreatment with substrate analogues to enhance specificity and activity [28]. These modified enzymes operate under solvent-free conditions at 37 degrees Celsius, achieving conversions between 75 and 95 percent [28]. The bio-imprinting process primarily enhances the catalytic reaction rate constant rather than substrate affinity, resulting in improved overall efficiency [28].

Mycelium-bound lipase from Aspergillus oryzae demonstrates particular stability against acetic acid deactivation, making it ideal for acetate ester synthesis [17]. This enzyme system operates effectively in continuous stirred tank membrane reactors, achieving conversions between 70 and 90 percent while maintaining good stability [17]. The mycelium-bound format provides enhanced resistance to substrate and product inhibition [17].

The optimization of lipase-mediated esterification requires careful control of water activity, temperature, and substrate ratios [16]. Water produced during esterification must be carefully managed to maintain reaction equilibrium and prevent enzyme deactivation [16]. Advanced reactor designs incorporating water removal systems enable high conversions while preserving enzyme activity throughout extended reaction periods [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

534.73873 g/mol

Monoisotopic Mass

530.74283 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Compound 2c [PMID: 22115617]

Dates

Modify: 2023-08-15
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